2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate
Description
Properties
CAS No. |
94231-44-4 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl) 2-phenylacetate |
InChI |
InChI=1S/C14H14O3/c1-10-7-8-12(15)14(10)17-13(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
NDZKPFBZWOSZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate typically involves the reaction of 2-methyl-5-oxocyclopent-1-en-1-yl butyrate with phenylacetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted phenylacetates.
Scientific Research Applications
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopentenone ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Simple Phenylacetate Esters
Methyl phenylacetate (C₉H₁₀O₂) and ethyl phenylacetate (C₁₀H₁₂O₂) are simpler esters of phenylacetic acid. These compounds lack the cyclopentenone ring system but share the phenylacetate backbone.
| Property | 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate | Methyl Phenylacetate | Ethyl Phenylacetate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄O₃ | C₉H₁₀O₂ | C₁₀H₁₂O₂ |
| Molecular Weight (Da) | 230.09 | 150.17 | 164.20 |
| Boiling Point (°C) | Not reported | 218 | ~230 (estimated) |
| Applications | Potential synthetic intermediate | Solvent, flavor agent | Flavor compound in spirits |
| Biological Activity | Undocumented | Limited | Aroma contributor in foods |
- Key Differences: The cyclopentenone group in the target compound increases steric hindrance and may reduce volatility compared to methyl/ethyl phenylacetate. This structural feature could also confer distinct reactivity, such as participation in Diels-Alder reactions . Ethyl phenylacetate, in contrast, is a known flavor compound in beverages like Tibetan Qingke Baijiu .
Phorbol Esters with Phenylacetate Moieties
3,4,12,13-Tetraacetylphorbol-20-phenylacetate and 12-deoxyphorbol 13-phenylacetate 20-acetate are diterpene esters isolated from Synadenium grantii latex. These compounds share the phenylacetate group but are structurally distinct due to their phorbol core, which is associated with protein kinase C modulation and tumor-promoting activity .
| Property | 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate | 3,4,12,13-Tetraacetylphorbol-20-phenylacetate |
|---|---|---|
| Core Structure | Cyclopentenone | Phorbol diterpene |
| Bioactivity | Undocumented | Pro-inflammatory, tumor-promoting |
| Applications | Research chemical | Phytochemical studies |
- Key Differences: Phorbol esters exhibit significant biological activity due to their interaction with cellular signaling pathways, whereas the target compound’s bioactivity remains unexplored. The cyclopentenone ring may offer different electronic properties compared to the polycyclic phorbol system .
Substrates for Decarboxylase Enzymes
Phenylacetate decarboxylase enzymes convert phenylacetate to toluene in anaerobic bacteria. However, p-hydroxyphenylacetate is decarboxylated by distinct enzymes (e.g., CsdBC), highlighting substrate specificity .
| Substrate | Enzyme Involved | Product | Inhibitors |
|---|---|---|---|
| Phenylacetate | Novel decarboxylase | Toluene | Phenaceturic acid (>70% inhibition) |
| p-Hydroxyphenylacetate | CsdBC/HpdBC | p-Cresol | Atenolol (no inhibition) |
- Key Insight: The target compound’s phenylacetate group suggests it could theoretically interact with decarboxylases, but its cyclopentenone substituent may sterically hinder enzyme binding. This contrasts with p-hydroxyphenylacetate, which is processed by specialized enzymes .
Therapeutic Phenylacetate Derivatives
Sodium phenylacetate is a well-studied anticancer agent that induces apoptosis in glioblastoma and osteosarcoma cells by inhibiting cholesterol synthesis and modulating cell cycle proteins (e.g., p21, Bcl-2) .
| Property | 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate | Sodium Phenylacetate |
|---|---|---|
| Bioactivity | Undocumented | Anticancer |
| Mechanism | Potential prenylation inhibition | Cholesterol synthesis inhibition |
| Clinical Use | None | Experimental therapy |
- Key Difference: Sodium phenylacetate’s efficacy relies on its ability to mimic phenylketonuria-like conditions, disrupting tumor metabolism. The esterification and cyclopentenone group in the target compound may alter its bioavailability or mechanism relative to the parent acid .
Biological Activity
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS No. | 126681-66-1 |
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate |
| Canonical SMILES | CC(=O)C1=C(C(=C(C1=O)C)C)C(=C)C(=O)OC(C)C |
Synthesis
The synthesis of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate typically involves multi-step organic reactions. One common method includes:
- Formation of Cyclopentene Derivative : Utilizing cyclization reactions of appropriate precursors.
- Acetate Formation : Esterification with acetic acid or acetic anhydride to introduce the acetate group.
Antimicrobial Properties
Research indicates that 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
Antioxidant Properties
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate has shown promising antioxidant activity. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.
The biological effects of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate are attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that regulate cell growth and survival.
- Gene Expression : The compound may affect the expression of genes associated with apoptosis and cell proliferation, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Anticancer Research : In a study conducted by researchers at a prominent university, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations as low as 20 µg/mL, highlighting its potential as a therapeutic agent for cancer treatment .
- Oxidative Stress Study : Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing an IC50 value of approximately 30 µg/mL, showcasing its efficacy in combating oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate, and how can intermediates be validated?
- Methodology : Start with phenylacetic acid derivatives (e.g., methyl phenylacetate, CAS 101-41-7) as precursors, employing esterification or cyclization reactions. Key intermediates like 2-methylphenylacetic acid (CAS 644-36-0) should be purified via recrystallization or column chromatography and validated using HPLC (>95.0% purity threshold) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in a cool, ventilated environment (<25°C) in amber glass vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps. Safety protocols include wearing nitrile gloves, safety goggles, and lab coats, as outlined in chemical safety data sheets (SDS) .
Q. What analytical techniques are essential for purity assessment?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying impurities (e.g., cyclopentylmandelic acid derivatives, CAS 427-49-6). Gas Chromatography-Mass Spectrometry (GC-MS) aids in detecting volatile byproducts. Cross-validate with melting point analysis and infrared (IR) spectroscopy for functional group verification .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing 2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate under varying catalytic conditions?
- Methodology : Design a Design of Experiments (DoE) approach to test catalysts (e.g., p-toluenesulfonic acid vs. enzymatic catalysts) and solvents (DMF vs. THF). Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize temperature (e.g., 60–80°C for esterification). Use Response Surface Methodology (RSM) to model interactions between variables .
Q. What strategies resolve contradictions in structural data, such as conflicting NMR and X-ray crystallography results?
- Methodology : Perform single-crystal X-ray diffraction to unambiguously determine the stereochemistry and bond angles, as demonstrated for similar cyclopentane derivatives (CCDC 1901024) . For NMR discrepancies, use 2D techniques (COSY, NOESY) to assign stereoisomers or confirm dynamic processes (e.g., ring-flipping).
Q. How does the compound’s stability under acidic/basic conditions impact experimental design for biological assays?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Analyze degradation products via LC-MS and quantify half-life. Adjust assay conditions (e.g., use neutral pH) or employ prodrug strategies if instability is observed. Reference degradation pathways of analogous esters (e.g., methyl benzoylformate, CAS 15206-55-0) .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Methodology : Apply Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for cyclization steps. Validate predictions with experimental kinetics data. Molecular docking studies can also predict interactions in enzymatic assays .
Data Contradiction and Resolution
Q. How should researchers address inconsistent bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
